ARSINE, (p-NITROPHENYL)OXO-
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Overview
Description
ARSINE, (p-NITROPHENYL)OXO-: is a chemical compound with the molecular formula C6H4AsNO3 and a molecular weight of 213.02 g/mol . It is also known by other names such as (4-nitrophenyl) (oxo)arsane and (4-nitrophenyl)arsenic oxide . This compound contains a nitro group attached to a phenyl ring, which is further bonded to an arsenic atom with an oxo group.
Preparation Methods
The synthesis of ARSINE, (p-NITROPHENYL)OXO- typically involves the reaction of arsenic trioxide with p-nitrophenyl derivatives under controlled conditions . One common method includes the reduction of arsenic acid in the presence of a binary system H3AsO4–H2O, allowing for prolonged electrolysis in a continuous mode . Industrial production methods often involve the use of high-purity arsenic and its compounds, which are processed through various steps including reduction, thermal decomposition, and sublimation to achieve the desired purity levels .
Chemical Reactions Analysis
ARSINE, (p-NITROPHENYL)OXO- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
ARSINE, (p-NITROPHENYL)OXO- has several scientific research applications:
Mechanism of Action
The mechanism of action of ARSINE, (p-NITROPHENYL)OXO- involves its interaction with molecular targets such as proteins and enzymes. The compound can induce oxidative stress and genotoxicity, leading to cellular damage . It also affects metabolic pathways and can inhibit specific enzymes, contributing to its biological effects .
Comparison with Similar Compounds
ARSINE, (p-NITROPHENYL)OXO- can be compared with other similar compounds such as:
Phosphine oxides: These compounds have similar structures but contain phosphorus instead of arsenic.
Stibine oxides: These compounds contain antimony and exhibit different reactivity and properties compared to arsenic compounds.
The uniqueness of ARSINE, (p-NITROPHENYL)OXO- lies in its specific chemical structure and the presence of the nitro group, which imparts distinct reactivity and applications .
Properties
CAS No. |
3134-97-2 |
---|---|
Molecular Formula |
C6H4AsNO3 |
Molecular Weight |
213.02 g/mol |
IUPAC Name |
1-arsoroso-4-nitrobenzene |
InChI |
InChI=1S/C6H4AsNO3/c9-7-5-1-3-6(4-2-5)8(10)11/h1-4H |
InChI Key |
NLTQPWHAMUMXJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])[As]=O |
Origin of Product |
United States |
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